
1-(2-chlorobenzyl)-1H-imidazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorobenzyl)-1H-imidazole-2-thiol, also known as CBIT, is an organic compound with a variety of applications in the scientific research field. It is used as a building block for the synthesis of other compounds, as a reagent for organic transformations, and as a ligand for metal complexes. CBIT is also of interest due to its potential for use in drug design, as it has been shown to interact with proteins and enzymes in a way that could be potentially useful in drug development.
科学的研究の応用
1-(2-chlorobenzyl)-1H-imidazole-2-thiol has a wide range of applications in scientific research. It has been used as a reagent for organic transformations, such as the synthesis of new compounds and the modification of existing compounds. It has also been used as a ligand for metal complexes, which can be used for a variety of purposes, such as catalysis and drug delivery. Additionally, this compound has been studied for its potential use in drug design, as it has been shown to interact with proteins and enzymes in a way that could be potentially useful in drug development.
作用機序
The mechanism of action of 1-(2-chlorobenzyl)-1H-imidazole-2-thiol is not fully understood. However, it is believed to interact with proteins and enzymes in a way that could be potentially useful in drug design. It has been shown to bind to certain proteins and enzymes, and to disrupt their activity, which could be useful in drug design. Additionally, it has been shown to interact with DNA, which could also be useful in drug design.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to interact with proteins and enzymes in a way that could be potentially useful in drug design. Additionally, it has been shown to interact with DNA, which could also be useful in drug design. It has also been shown to have antifungal and antibacterial activity, which could be useful in the development of new drugs.
実験室実験の利点と制限
The advantages of using 1-(2-chlorobenzyl)-1H-imidazole-2-thiol in laboratory experiments include its ease of synthesis, its stability, and its low cost. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it has been shown to interact with a variety of proteins and enzymes.
将来の方向性
There are a number of potential future directions for 1-(2-chlorobenzyl)-1H-imidazole-2-thiol. One potential direction is the development of new drugs that utilize this compound’s ability to interact with proteins and enzymes. Additionally, it could be used to develop new metal complexes for use in catalysis and drug delivery. Additionally, it could be used to develop new compounds and modify existing compounds. Finally, it could be used to develop new methods of synthesis, as well as new methods of analysis.
合成法
1-(2-chlorobenzyl)-1H-imidazole-2-thiol can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-chlorobenzyl chloride with imidazole-2-thiol in the presence of a base such as potassium carbonate. This reaction yields this compound in high yields, with a purity of greater than 95%. Other methods of synthesis include the reaction of 2-chlorobenzyl bromide with imidazole-2-thiol in the presence of a base, the reaction of 2-chlorobenzaldehyde with imidazole-2-thiol in the presence of sodium hydroxide, and the reaction of 2-chlorobenzyl alcohol with imidazole-2-thiol in the presence of a base.
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-9-4-2-1-3-8(9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQQTALYAVPJQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CNC2=S)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

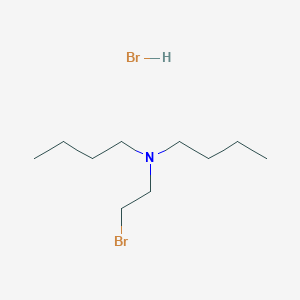
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2396523.png)
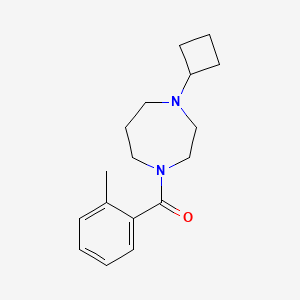

![N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2396527.png)
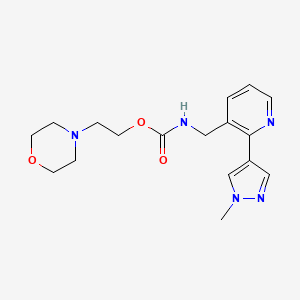
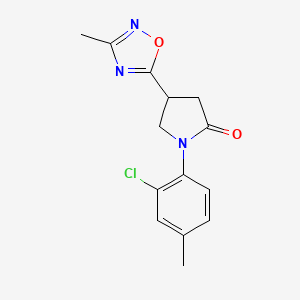
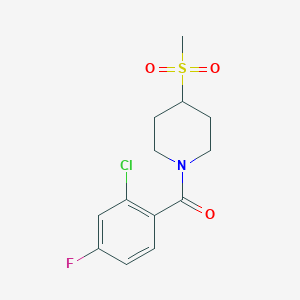
![6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2396533.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2396535.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2396538.png)
![N-(4-methylbenzyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2396540.png)
![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2396542.png)